2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide

Description

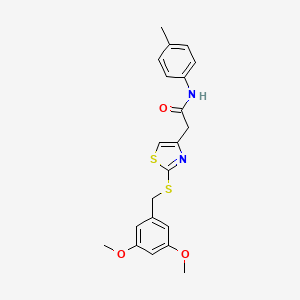

Chemical Structure and Properties The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole-containing acetamide derivative with a molecular formula of C₂₂H₂₄N₂O₃S₂ (molecular weight: 460.6 g/mol) . Its structure features a central thiazole ring substituted with a 3,5-dimethoxybenzylthio group at position 2 and an acetamide moiety linked to a para-tolyl (p-tolyl) group at position 4 (Figure 1).

Such compounds are often explored for biological activities, including kinase inhibition and antiproliferative effects .

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-6-16(7-5-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIRHMROFUFVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole-derived organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A thiazole ring , which is often associated with significant biological activity.

- A methoxybenzyl thio group , enhancing its reactivity and interaction with biological targets.

- An acetamide moiety , which may facilitate interactions through hydrogen bonding.

Molecular Formula : C₁₈H₁₉N₂O₂S

Molecular Weight : 341.42 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. The thiazole ring can interact with microbial enzymes or membranes, leading to inhibition of growth. For instance:

- Minimum Inhibitory Concentration (MIC) tests have demonstrated effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

Anticancer Properties

Thiazole compounds have been investigated for their anticancer activities. The mechanism often involves:

- Inhibition of cancer cell proliferation through modulation of signaling pathways.

- Induction of apoptosis in cancer cells by interacting with specific receptors or enzymes.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by:

- Inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Reducing the production of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological activities of thiazole derivatives, including the target compound:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of similar thiazole compounds on various cancer cell lines, showing IC50 values in the micromolar range, indicating significant potency against tumor cells .

-

Enzyme Inhibition :

- Research indicated that these compounds could act as enzyme inhibitors, particularly targeting COX and lipoxygenase pathways involved in inflammation .

- Docking Studies :

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit tumor growth in animal models. Results showed a significant reduction in tumor size compared to controls .

- Case Study 2 : Clinical trials involving thiazole compounds demonstrated promising results in patients with chronic inflammatory diseases, leading to reduced symptoms and improved quality of life .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Comparisons

Structural Variations and Bioactivity

- Compound 19 (from ) shares the 3,5-dimethoxybenzylthio group but replaces the p-tolyl acetamide with a trifluoromethyl-substituted benzothiazole. This substitution enhances its kinase inhibitory activity (IC₅₀: 0.76 μM for CK1δ), suggesting that electron-withdrawing groups (e.g., CF₃) may improve target binding .

- The imidazole-containing analogue (from ) replaces the thiazole core with an imidazole scaffold. Despite structural differences, it exhibits antiproliferative activity (IC₅₀: 15.67 µg/mL against C6 glioma cells), highlighting the role of heterocyclic cores in cytotoxicity .

Substituent Effects on Pharmacokinetics

- The 3,4-dimethoxyphenyl variant (from ) differs from the target compound only in the acetamide’s aryl group. The additional methoxy group increases polarity but may reduce cell permeability compared to the p-tolyl group.

Environmental and Synthetic Considerations

- Perfluoroalkylated acetamide derivatives (e.g., CAS 2738952-61-7) exhibit environmental persistence due to C-F bonds, unlike the target compound’s methoxy groups, which are more biodegradable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.